1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
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Overview
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves multi-step organic reactions. One common method includes the formation of the benzo[d][1,3]dioxole moiety through a palladium-catalyzed arylation reaction . The pyrrolidine ring is then introduced via an aza-Michael addition, followed by the attachment of the tolyl group through N-arylation . The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can influence the compound’s binding affinity and selectivity, while the tolyl group may affect its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is unique due to its combination of structural features, which confer distinct chemical and biological properties
Biological Activity
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzo[d][1,3]dioxole moiety and a pyrrolidine ring. Its molecular formula is C20H27NO3 with a molecular weight of approximately 329.43 g/mol. The presence of the benzo[d][1,3]dioxole group is significant as it often contributes to various biological activities, including antioxidant and enzyme inhibitory effects.
1. Monoamine Oxidase Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory activity against monoamine oxidases (MAO), particularly MAO-A and MAO-B. For instance, studies have shown that certain benzodioxole derivatives can act as selective inhibitors of MAO-B, which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine .
The inhibition of MAO-A has been linked to antidepressant effects, making this compound potentially useful in treating mood disorders. The IC50 values for related compounds have been reported in the low micromolar range, indicating significant potency .
2. Antioxidant Activity
The benzo[d][1,3]dioxole structure is known for its antioxidant properties. Compounds containing this moiety have demonstrated the ability to scavenge free radicals effectively. For example, derivatives with similar structures have shown DPPH radical scavenging activities, suggesting potential applications in preventing oxidative stress-related diseases .
3. Cytotoxicity Studies
In vitro studies are essential for assessing the cytotoxic effects of new compounds. Research has indicated that some derivatives of the benzodioxole class exhibit low toxicity towards various cell lines at concentrations up to 10 μM . This suggests that this compound may possess a favorable safety profile for further development.
Case Studies
Several studies have investigated the biological activity of related compounds:
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Enzyme Inhibition : The compound may bind competitively or irreversibly to target enzymes such as MAO-A and MAO-B.
- Radical Scavenging : The electron-rich nature of the dioxole ring allows it to neutralize reactive oxygen species effectively.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14-3-2-4-15(9-14)10-20(22)21-8-7-17(12-21)16-5-6-18-19(11-16)24-13-23-18/h2-6,9,11,17H,7-8,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJJUZOVOSKATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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